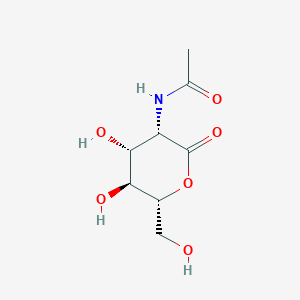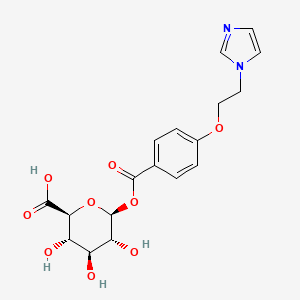
联苯二酸酐
描述
Synthesis Analysis
Diphenic anhydride can be synthesized through the decarbonylation of diphenic acid anhydride with mercuric oxide (HgO) in acetic acid, producing a diphenic anhydride-mercury compound. This process demonstrates the compound's reactivity towards nucleophilic reagents like KI, H2S, and KCN (Takahashi, Togashi, Morishita, & Takeda, 1982).
Molecular Structure Analysis
The structure of diphenic anhydride has been a subject of study, particularly in the context of its interactions with various reagents. For instance, the compound has been employed as a derivatization reagent in the analysis of fatty alcohol ethoxylates, showcasing its utility in enhancing chromatographic separations and detection sensitivity (Micó-Tormos, Bianchi, Simó-Alfonso, & Ramis‐Ramos, 2009).
Chemical Reactions and Properties
Diphenic anhydride undergoes various chemical reactions, including interactions with nucleophilic reagents and participation in the synthesis of peptide and other organic compounds. Its chemical properties enable the formation of mixed anhydrides and complexes with metals, demonstrating its versatility in synthetic chemistry (Ramage, Hopton, Parrott, Richardson, Kenner, & Moore, 1985).
Physical Properties Analysis
The physical properties of diphenic anhydride, including its melting point, solubility, and crystalline structure, are crucial for its application in material science and organic synthesis. Studies have detailed the thermal behavior and crystalline forms of diphenic acid and its complexes, providing insights into the compound's stability and reactivity under various conditions (Şahin, Şahin, Dağlı, & Köse, 2016).
Chemical Properties Analysis
The chemical properties of diphenic anhydride, such as its reactivity towards different nucleophiles, ability to form complexes with metals, and use in derivatization reactions for analytical purposes, highlight its versatility in chemical synthesis and analysis. The compound's role in the formation of various organic and coordination compounds underscores its importance in the field of synthetic chemistry (Galpin & Robinson, 1984).
科学研究应用
1. Bioconjugation and Smart Delivery
- Application Summary: Diphenic anhydride is used as a powerful tool for bioconjugation and smart delivery. It is broadly used in the functionalization of biomolecules and carriers .
- Methods of Application: The pH-dependent stability and reactivity, as well as the physical properties, can be tuned by the structure of the cyclic anhydride used . This makes their application in smart delivery systems very important .
- Results or Outcomes: The use of cyclic anhydrides as pH-sensitive linkers has become very important. They have found applications in bioconjugation chemistry, chemical biology, and when possible, in drug delivery .
2. Determination of Fatty Alcohol Ethoxylates
- Application Summary: Diphenic anhydride is used as a derivatization reagent in the determination of fatty alcohol ethoxylates .
- Methods of Application: The method involves using diphenic anhydride for derivatization and RP-HPLC separation with UV-vis detection .
- Results or Outcomes: The method provides a reliable way to determine fatty alcohol ethoxylates .
3. Chiral Compound Resolution
- Application Summary: Diphenic anhydride is used as a pre-column derivatizing reagent for resolving chiral compounds having amine groups .
- Methods of Application: The method involves using diphenic anhydride for derivatization of chiral compounds with amine groups .
- Results or Outcomes: The use of diphenic anhydride as a derivatizing reagent has been found to be effective in resolving chiral compounds .
4. Microbial Action on Phenanthrene
- Application Summary: Diphenic anhydride is the product of the microbial action on phenanthrene .
- Methods of Application: The method involves the microbial action on phenanthrene to produce diphenic anhydride .
- Results or Outcomes: The microbial action on phenanthrene results in the production of diphenic anhydride .
5. Coordination Polymers
- Application Summary: Diphenic anhydride is used in the formation of a variety of coordination polymers .
- Methods of Application: The method involves the use of diphenic anhydride in the formation of coordination polymers .
- Results or Outcomes: The use of diphenic anhydride has been found to be effective in the formation of a variety of coordination polymers .
6. Bioconjugation and Smart Delivery
- Application Summary: Diphenic anhydride is used as a powerful tool for bioconjugation and smart delivery . It is broadly used in the functionalization of biomolecules and carriers .
- Methods of Application: The pH-dependent stability and reactivity, as well as the physical properties, can be tuned by the structure of the cyclic anhydride used . This makes their application in smart delivery systems very important .
- Results or Outcomes: The use of cyclic anhydrides as pH-sensitive linkers has become very important. They have found applications in bioconjugation chemistry, chemical biology, and when possible, in drug delivery .
安全和危害
When handling Diphenic anhydride, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
未来方向
Diphenic anhydride and other cyclic anhydrides are potent tools for bioconjugation, therefore they are broadly used in the functionalization of biomolecules and carriers . The pH-dependent stability and reactivity, as well as the physical properties, can be tuned by the structure of the cyclic anhydride used, thus their application in smart delivery systems has become very important .
属性
IUPAC Name |
benzo[d][2]benzoxepine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(16)17-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSGJTANVBJFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064094 | |
| Record name | Dibenz[c,e]oxepin-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenic anhydride | |
CAS RN |
6050-13-1 | |
| Record name | Diphenic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6050-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006050131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenz[c,e]oxepin-5,7-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibenz[c,e]oxepin-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-2,2'-dicarboxylic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3R,5R,8R,10R,17R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1222223.png)

![3-[[(3-Acetylanilino)-oxomethyl]amino]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1222228.png)

![2-[(3,5-Dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1222231.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]butanamide](/img/structure/B1222232.png)



![(7-Chloro-1,3a-diaza-4,9-dithia-4H-benzo[f]indene-6-carboxylic acid 2-methyl-8-quinolyl)4,4-dioxide](/img/structure/B1222238.png)



![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-iodo-pyrimidine-2,4-dione](/img/structure/B1222246.png)